sodium;cyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;cyclopenta-1,3-diene is a compound that consists of a sodium ion and a cyclopenta-1,3-diene anion. Cyclopenta-1,3-diene is an organic compound with the formula C₅H₆. It is a colorless liquid with a strong and unpleasant odor. At room temperature, this cyclic diene dimerizes over the course of hours to give dicyclopentadiene via a Diels–Alder reaction . This compound is often used as a precursor to the cyclopentadienyl anion, an important ligand in organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium;cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with sodium metal. This reaction is carried out in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
C5H6+Na→NaC5H5+H2
The reaction is exothermic and requires careful control of temperature and reaction conditions to ensure safety and high yield .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where cyclopentadiene is reacted with sodium metal under controlled conditions. The product is then purified through distillation or crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Sodium;cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentadienone.
Reduction: It can be reduced to form cyclopentane.
Substitution: It can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogens for substitution reactions .
Major Products
The major products formed from these reactions include cyclopentadienone, cyclopentane, and various substituted cyclopentadienes .
Scientific Research Applications
Sodium;cyclopenta-1,3-diene has numerous applications in scientific research:
Mechanism of Action
The mechanism by which sodium;cyclopenta-1,3-diene exerts its effects involves the formation of the cyclopentadienyl anion. This anion acts as a ligand that can coordinate with various metal ions to form stable complexes. These complexes can then participate in a wide range of chemical reactions, including catalytic processes and polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: Similar in structure but lacks the sodium ion.
Dicyclopentadiene: A dimer of cyclopentadiene formed via a Diels–Alder reaction.
Cyclopentene: A hydrogenated derivative of cyclopentadiene.
Uniqueness
Sodium;cyclopenta-1,3-diene is unique due to the presence of the sodium ion, which imparts distinct chemical properties and reactivity compared to its analogs. The sodium ion enhances the stability of the cyclopentadienyl anion and facilitates its use as a ligand in organometallic chemistry .
Properties
Molecular Formula |
C5H6Na+ |
---|---|
Molecular Weight |
89.09 g/mol |
IUPAC Name |
sodium;cyclopenta-1,3-diene |
InChI |
InChI=1S/C5H6.Na/c1-2-4-5-3-1;/h1-4H,5H2;/q;+1 |
InChI Key |
YCFFDNSCMFYJQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C1.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.